molecular formula C37H33N7O3 B12375037 Akt1-IN-3

Akt1-IN-3

Cat. No.: B12375037
M. Wt: 623.7 g/mol
InChI Key: FJJSWSKNHIPLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Akt1-IN-3 involves multiple steps, including the synthesis of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route includes the following steps:

    Formation of Intermediate A: Reacting a substituted benzene derivative with a suitable halogenating agent under controlled conditions.

    Formation of Intermediate B: Coupling Intermediate A with a heterocyclic amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

    Final Product Formation: Reacting Intermediate B with a specific aldehyde or ketone under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to ensure consistent product quality and yield. Purification steps such as recrystallization, chromatography, and distillation are also crucial in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Akt1-IN-3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.

    Reduction: Sodium borohydride, lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, or halides in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Scientific Research Applications

Akt1-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Akt1-IN-3 exerts its effects by specifically binding to the active site of Akt1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival, growth, and proliferation. The molecular targets and pathways involved include the PI3K/Akt/mTOR signaling pathway, where this compound disrupts the phosphorylation events necessary for the activation of this pathway .

Comparison with Similar Compounds

Akt1-IN-3 can be compared with other similar compounds, such as:

Uniqueness of this compound: this compound is unique due to its high specificity for Akt1, making it a valuable tool for studying the specific role of Akt1 in various cellular processes and for developing targeted anticancer therapies .

Properties

Molecular Formula

C37H33N7O3

Molecular Weight

623.7 g/mol

IUPAC Name

N-[1-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]-3-formyl-4-hydroxybenzamide

InChI

InChI=1S/C37H33N7O3/c38-34-30(7-4-18-39-34)35-42-32-14-13-31(25-5-2-1-3-6-25)41-36(32)44(35)29-11-8-24(9-12-29)22-43-19-16-28(17-20-43)40-37(47)26-10-15-33(46)27(21-26)23-45/h1-15,18,21,23,28,46H,16-17,19-20,22H2,(H2,38,39)(H,40,47)

InChI Key

FJJSWSKNHIPLCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)O)C=O)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N

Origin of Product

United States

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